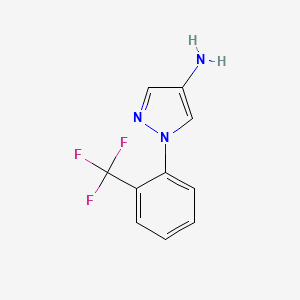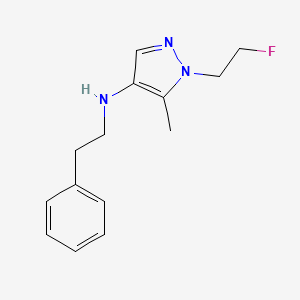
(4-Morpholinophenyl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Morpholinophenyl)(thiophen-3-yl)methanone is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a thiophene ring through a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinophenyl)(thiophen-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-morpholinophenylboronic acid and thiophene-3-carboxaldehyde.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 4-morpholinophenylboronic acid with thiophene-3-carboxaldehyde. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry processes can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Morpholinophenyl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the methanone group to a methanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanol derivatives.
Substitution: Various substituted morpholine or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Morpholinophenyl)(thiophen-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of (4-Morpholinophenyl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The thiophene ring and morpholine moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)(thiophen-3-yl)methanone: Similar structure but with a methoxy group instead of a morpholine ring.
(4-Fluorophenyl)(thiophen-3-yl)methanone: Similar structure but with a fluorine atom instead of a morpholine ring.
(4-Morpholinophenyl)(2-thiophenyl)methanone: Similar structure but with a different position of the thiophene ring.
Uniqueness
(4-Morpholinophenyl)(thiophen-3-yl)methanone is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where the morpholine ring can enhance binding affinity and selectivity for biological targets.
Eigenschaften
Molekularformel |
C15H15NO2S |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
(4-morpholin-4-ylphenyl)-thiophen-3-ylmethanone |
InChI |
InChI=1S/C15H15NO2S/c17-15(13-5-10-19-11-13)12-1-3-14(4-2-12)16-6-8-18-9-7-16/h1-5,10-11H,6-9H2 |
InChI-Schlüssel |
JOAHHDNOXHTGGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)
![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)
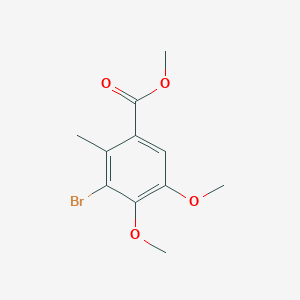
![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)
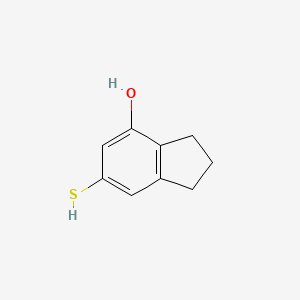
![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)

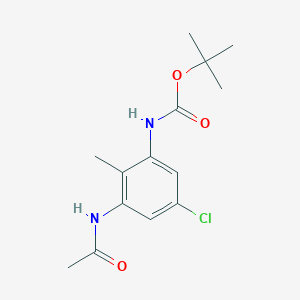
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
